![molecular formula C10H9ClN6 B14142951 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is a heterocyclic compound with a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine typically involves the condensation of 4-chloro-6-hydrazinylpyrimidine with pyridine-3-carbaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.
Condensation Reactions: The hydrazinyl group allows for condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Condensation: Often carried out with aldehydes or ketones in ethanol or methanol under reflux conditions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Major Products
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine has been explored for its potential as a kinase inhibitor, particularly targeting CDK2, which is a crucial enzyme in cell cycle regulation . This makes it a promising candidate for cancer therapy. Additionally, its derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2 complex. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Pyrido[2,3-d]pyrimidine Derivatives: Known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is unique due to its specific structural features that allow for effective binding to the CDK2 enzyme. Its hydrazinyl group provides additional sites for chemical modification, potentially enhancing its biological activity and selectivity.
Propiedades
Fórmula molecular |
C10H9ClN6 |
|---|---|
Peso molecular |
248.67 g/mol |
Nombre IUPAC |
6-chloro-4-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H9ClN6/c11-9-8(12)10(15-6-14-9)17-16-5-7-2-1-3-13-4-7/h1-6H,12H2,(H,14,15,17)/b16-5+ |
Clave InChI |
YEOJTPXDJXAHEL-FZSIALSZSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N/NC2=C(C(=NC=N2)Cl)N |
SMILES canónico |
C1=CC(=CN=C1)C=NNC2=C(C(=NC=N2)Cl)N |
Solubilidad |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


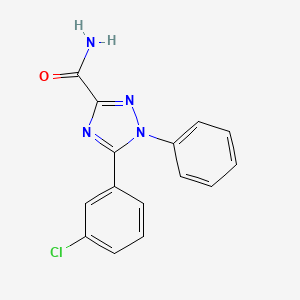
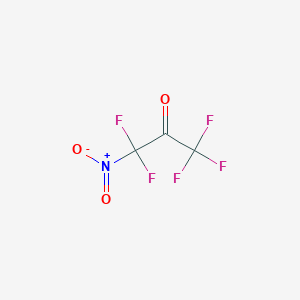
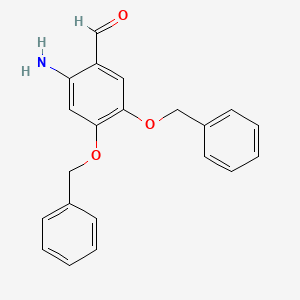
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
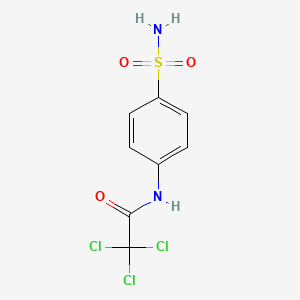
![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)

![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
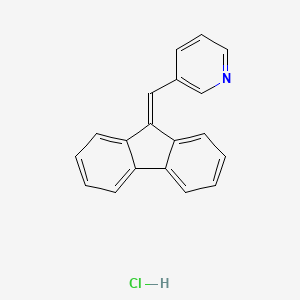

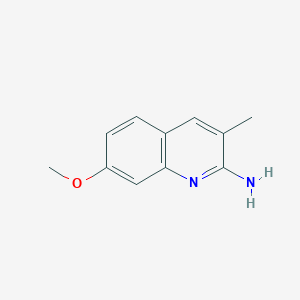
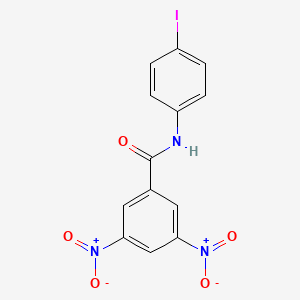
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
